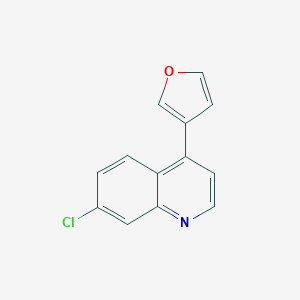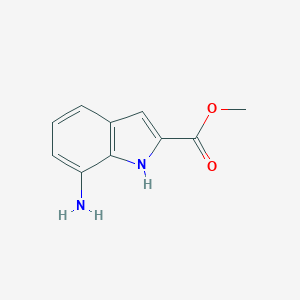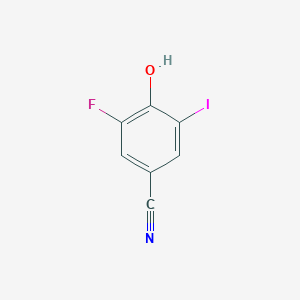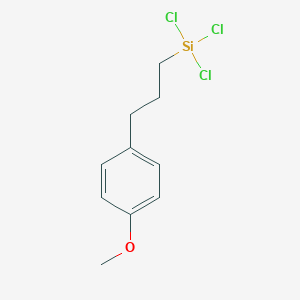
3-(p-Methoxyphenyl)propyltrichlorosilane
概要
説明
3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound primarily used as a silane coupling agent in various industrial applications. Its molecular structure consists of a propyl chain attached to a trichlorosilane group, with a para-methoxyphenyl group positioned along the propyl chain . This compound is valued for its ability to modify surface properties, enhance adhesion, and improve performance across a wide range of industrial applications .
準備方法
The preparation of 3-(p-Methoxyphenyl)propyltrichlorosilane typically involves the reaction of 3-(p-Methoxyphenyl)propyl alcohol with trichlorosilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trichlorosilane group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
3-(p-Methoxyphenyl)propyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Reacts with nucleophiles such as alcohols and amines to replace the chlorine atoms with other functional groups
Common reagents used in these reactions include water, alcohols, amines, and bases. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
科学的研究の応用
3-(p-Methoxyphenyl)propyltrichlorosilane is widely used in scientific research for its ability to modify surface properties. Some of its applications include:
作用機序
The mechanism of action of 3-(p-Methoxyphenyl)propyltrichlorosilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The trichlorosilane group reacts with hydroxyl groups on surfaces like glass, metals, and minerals, forming silanols that further condense to create siloxane bonds . This process enhances the bonding between organic materials and inorganic substrates, improving the performance and durability of the resulting materials .
類似化合物との比較
Similar compounds to 3-(p-Methoxyphenyl)propyltrichlorosilane include other silane coupling agents such as:
- 3-(p-Chlorophenyl)propyltrichlorosilane
- 3-(p-Methylphenyl)propyltrichlorosilane
- 3-(p-Ethoxyphenyl)propyltrichlorosilane
Compared to these compounds, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the materials it modifies .
特性
IUPAC Name |
trichloro-[3-(4-methoxyphenyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHVWVBPIDGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
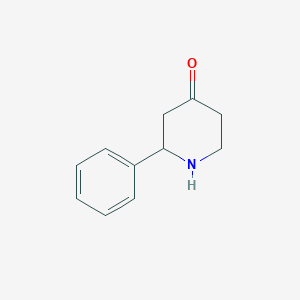
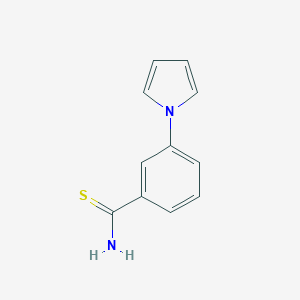
![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
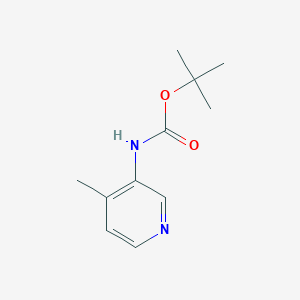
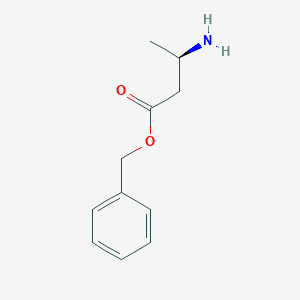
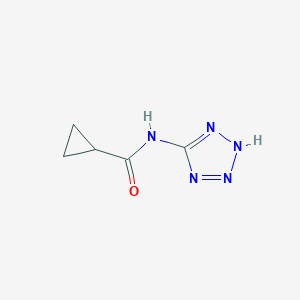
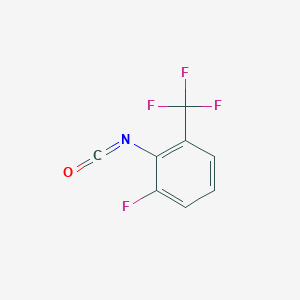
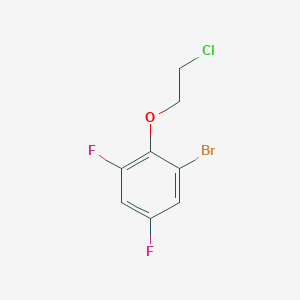
![4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine](/img/structure/B71860.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
